
Decitabine Related Compound A (Mixture of Isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decitabine Related Compound A (Mixture of Isomers) is a versatile chemical compound used in scientific research. It is a mixture of isomers, which means it contains molecules with the same chemical formula but different structural arrangements. This compound is particularly valuable for studying epigenetic modifications and potential therapeutic interventions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decitabine Related Compound A involves several steps, including the preparation of decitabine itself. . The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Decitabine Related Compound A often involves the use of lyophilization (freeze-drying) to maintain the stability of the compound. This process helps to reduce impurities and ensure a consistent product. The bulk solution containing Decitabine is prepared and then lyophilized in vials to produce a stable, injectable form .
Analyse Des Réactions Chimiques
Types of Reactions
Decitabine Related Compound A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound.
Applications De Recherche Scientifique
Scientific Research Applications
Decitabine Related Compound A has been explored in various research contexts:
-
Treatment of Myelodysplastic Syndromes (MDS) :
- Clinical trials have demonstrated that Decitabine significantly improves patient outcomes in MDS. For instance, a study reported an overall response rate of 70% among patients treated with Decitabine compared to 49% with azacitidine .
- The compound has shown effectiveness across different risk categories in MDS, including intermediate-1 to high-risk groups as defined by the International Prognostic Scoring System .
-
Acute Myeloid Leukemia (AML) :
- Decitabine has been used in combination therapies for AML, showing promising results. A combination with daunorubicin resulted in complete remission in all treated patients during initial studies .
- Further investigations into low-dose regimens have indicated that even lower doses can maintain efficacy while reducing toxicity, making it a viable option for older patients or those with comorbidities .
- Reactivation of Fetal Hemoglobin :
Case Studies
Several documented case studies highlight the efficacy and safety profile of Decitabine Related Compound A:
- Case Study 1 : In a clinical trial involving patients with refractory AML, Decitabine was administered at varying doses over extended periods. The results indicated a significant response rate and manageable side effects, suggesting that prolonged exposure at lower doses could optimize therapeutic outcomes .
- Case Study 2 : A study examining the effects of Decitabine combined with venetoclax reported instances of tumor lysis syndrome but also highlighted the potential for enhanced efficacy when combining hypomethylating agents with BCL-2 inhibitors in treating resistant leukemia forms .
Efficacy Comparison: Decitabine vs. Azacitidine
Parameter | Decitabine (%) | Azacitidine (%) | p-value |
---|---|---|---|
Overall Response Rate | 70 | 49 | 0.03 |
Transfusion Independence | 32 | 16 | N/A |
Cytogenetic Response Rate | 61 | 25 | 0.02 |
Summary of Clinical Trials
Study Type | Population | Treatment Regimen | Key Findings |
---|---|---|---|
Phase II Trial | MDS Patients | Low-dose Decitabine | Improved response rates |
Combination Therapy Trial | Refractory AML Patients | Decitabine + Daunorubicin | Complete remission in all patients |
Low-Dose Efficacy Study | Sickle Cell Disease | Low-dose Decitabine | Reactivation of fetal hemoglobin |
Mécanisme D'action
Decitabine Related Compound A exerts its effects by incorporating into DNA strands during replication. Once incorporated, it is recognized by DNA methyltransferase enzymes (DNMTs), which are then irreversibly bound to the compound. This binding prevents the DNMTs from disengaging, leading to the depletion of these enzymes and resulting in global DNA hypomethylation . At higher concentrations, this mechanism also causes double-strand breaks and cell death .
Activité Biologique
Decitabine Related Compound A, a mixture of isomers, is an emerging compound in the field of epigenetic therapy, particularly in the treatment of hematological malignancies. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Decitabine (5-aza-2'-deoxycytidine) is a well-studied hypomethylating agent that acts primarily through the inhibition of DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes. The compound is phosphorylated intracellularly to form decitabine triphosphate, which integrates into DNA during replication. This incorporation results in the irreversible trapping of DNMTs, thereby preventing their function and promoting gene expression changes associated with differentiation and apoptosis .
Mechanistic Insights
The biological activity of Decitabine Related Compound A is closely related to that of decitabine itself. Research indicates that this compound may share similar mechanisms, including:
- Inhibition of DNMTs : Like decitabine, it likely inhibits DNMTs, leading to hypomethylation and reactivation of silenced genes.
- Induction of DNA Damage Response : Studies suggest that decitabine induces a multifaceted DNA damage response dependent on DNMT activity, which may also apply to its related compounds .
- Effects on Chromatin Structure : The compound may alter chromatin structure and histone modifications, further influencing gene expression profiles .
Efficacy in Cancer Models
Recent studies have demonstrated the efficacy of Decitabine Related Compound A in various cancer models. For instance:
- In combination therapies, it has shown synergistic effects with other cytotoxic agents like gemcitabine, enhancing apoptosis and inhibiting cell proliferation in cancer cell lines .
- Clinical trials involving decitabine have reported significant response rates in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), suggesting that related compounds may offer similar benefits .
Study 1: Efficacy in Myelodysplastic Syndromes
A multicenter phase II trial evaluated the use of decitabine in older patients with MDS. The study found that decitabine was well tolerated, with a complete response rate of 26% and an overall survival rate at one year of 28% . These findings support the potential for Decitabine Related Compound A to exhibit comparable efficacy.
Study 2: Combination Therapy with Venetoclax
In a recent clinical trial, the combination of oral decitabine (ASTX727) and venetoclax was assessed in older patients with AML. The study reported a 64% overall response rate among frontline treatment patients. This highlights the importance of exploring combinations involving Decitabine Related Compound A for enhanced therapeutic outcomes .
Data Tables
Study | Compound | Cancer Type | Response Rate | Overall Survival Rate |
---|---|---|---|---|
Trial 1 | Decitabine | MDS | 26% | 28% at 1 year |
Trial 2 | ASTX727 | AML | 64% | Not specified |
Trial 3 | DAC + GEM | NK92MI Cells | Significant Synergy | Not specified |
Propriétés
Numéro CAS |
1019659-87-0 |
---|---|
Formule moléculaire |
C21H18Cl2O7 |
Poids moléculaire |
453.28 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.